REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[C:8]([NH2:10])=[O:9].CO[C:13](OC)([CH3:15])[CH3:14].CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O.[O-]S([O-])(=O)=O.[Mg+2].[CH3:39][C:40]1[C:44](B2OC(C)(C)C(C)(C)O2)=[CH:43][N:42](C(OC(C)(C)C)=O)[N:41]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.COCCOC.CC(N(C)C)=O>[CH3:14][C:13]1([CH3:15])[NH:1][C:2]2[CH:6]=[C:5]([C:44]3[CH:43]=[N:42][NH:41][C:40]=3[CH3:39])[S:4][C:3]=2[C:8](=[O:9])[NH:10]1 |f:3.4,6.7.8|
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Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
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NC1=C(SC(=C1)Br)C(=O)N
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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COC(C)(C)OC
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Name
|
|
Quantity
|
209 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
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Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
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[O-]S(=O)(=O)[O-].[Mg+2]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=NN(C=C1B1OC(C(O1)(C)C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
1,1′-bis(diphenylphosphino)ferrocenepalladium (II) dichloride dichloromethane
|
Quantity
|
626 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of MgSO4
|
Type
|
FILTRATION
|
Details
|
by filtration, saturated aqueous NaHCO3
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
The organic materials were extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
a brown crystalline solid was obtained
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon again
|
Type
|
STIRRING
|
Details
|
After stirring at 100° C. for 3.5 h
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
8 M aqueous NaOH (2.0 mL) was added
|
Type
|
STIRRING
|
Details
|
After stirring at 100° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the organic materials were extracted with EtOAc/THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (Purif, silica gel, EtOAc to 90:10 EtOAc/MeOH)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(C2=C(N1)C=C(S2)C=2C=NNC2C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |